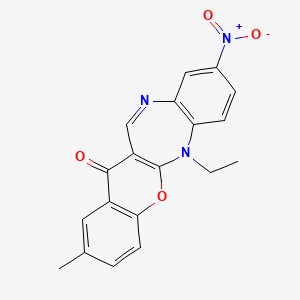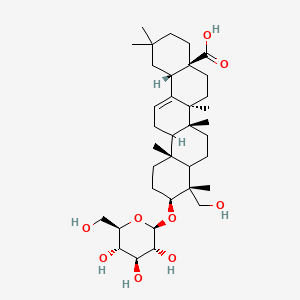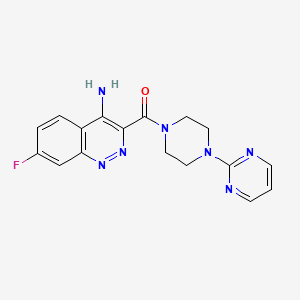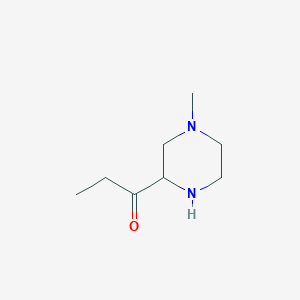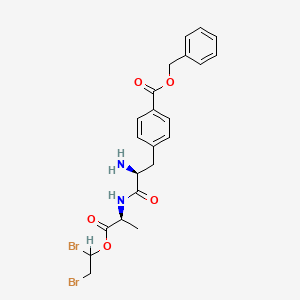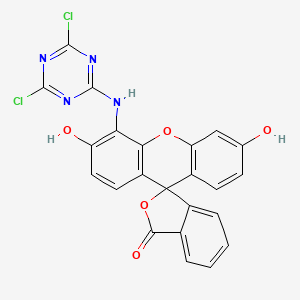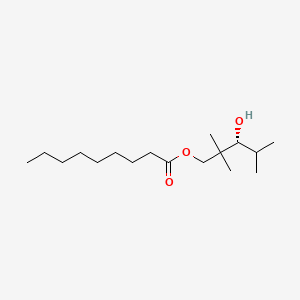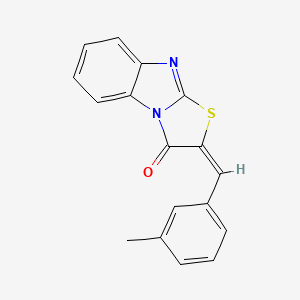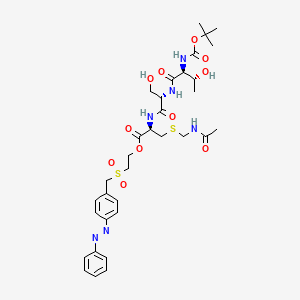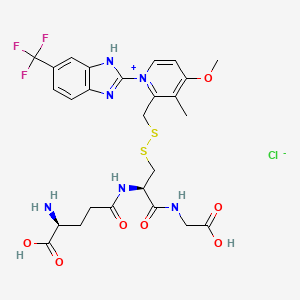
Glycine, N-(N-L-gamma-glutamyl-3-(((4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)pyridinium-2-yl)methyl)dithio)-L-alanyl)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-(N-L-gamma-glutamyl-3-(((4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)pyridinium-2-yl)methyl)dithio)-L-alanyl)-, chloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes glycine, glutamyl, and benzimidazole moieties, which may contribute to its diverse chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(N-L-gamma-glutamyl-3-(((4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)pyridinium-2-yl)methyl)dithio)-L-alanyl)-, chloride typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis may include protecting agents, coupling reagents, and solvents such as dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-(N-L-gamma-glutamyl-3-(((4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)pyridinium-2-yl)methyl)dithio)-L-alanyl)-, chloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology
In biological research, the compound may be studied for its potential effects on cellular processes, enzyme activity, or protein interactions.
Medicine
In medicine, Glycine, N-(N-L-gamma-glutamyl-3-(((4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)pyridinium-2-yl)methyl)dithio)-L-alanyl)-, chloride may be investigated for its therapeutic potential in treating diseases or conditions related to its biological activity.
Industry
In industrial applications, the compound may be used in the development of new materials, pharmaceuticals, or chemical processes.
Mécanisme D'action
The mechanism of action of Glycine, N-(N-L-gamma-glutamyl-3-(((4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)pyridinium-2-yl)methyl)dithio)-L-alanyl)-, chloride involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular function or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other glycine derivatives, glutamyl compounds, or benzimidazole-containing molecules. Examples include:
- Glycine, N-(N-L-gamma-glutamyl)-, chloride
- Benzimidazole derivatives with similar substituents
Uniqueness
The uniqueness of Glycine, N-(N-L-gamma-glutamyl-3-(((4-methoxy-3-methyl-1-(5-(trifluoromethyl)-1H-benzimidazol-2-yl)pyridinium-2-yl)methyl)dithio)-L-alanyl)-, chloride lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
124486-08-4 |
|---|---|
Formule moléculaire |
C26H30ClF3N6O7S2 |
Poids moléculaire |
695.1 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[4-methoxy-3-methyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]pyridin-1-ium-2-yl]methyldisulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;chloride |
InChI |
InChI=1S/C26H29F3N6O7S2.ClH/c1-13-19(12-44-43-11-18(23(39)31-10-22(37)38)32-21(36)6-4-15(30)24(40)41)35(8-7-20(13)42-2)25-33-16-5-3-14(26(27,28)29)9-17(16)34-25;/h3,5,7-9,15,18H,4,6,10-12,30H2,1-2H3,(H4-,31,32,33,34,36,37,38,39,40,41);1H/t15-,18-;/m0./s1 |
Clé InChI |
JHTVZNDGZZPQGC-NKGQWRHHSA-N |
SMILES isomérique |
CC1=C(C=C[N+](=C1CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F)OC.[Cl-] |
SMILES canonique |
CC1=C(C=C[N+](=C1CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C2=NC3=C(N2)C=C(C=C3)C(F)(F)F)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


